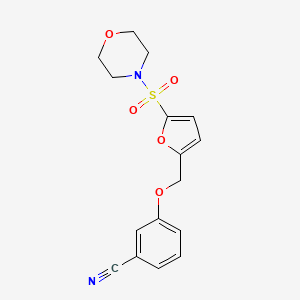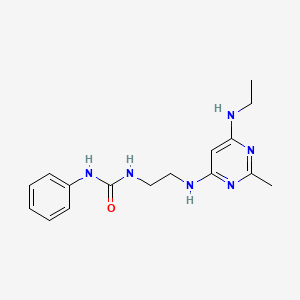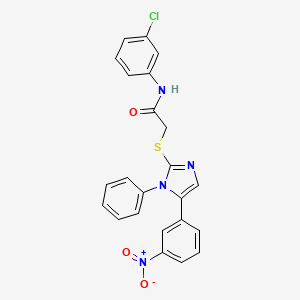![molecular formula C13H18N4O3 B2799773 N-(2-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)acetamide CAS No. 2097890-67-8](/img/structure/B2799773.png)
N-(2-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "N-(2-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)acetamide" is a sophisticated organic molecule that is utilized across various scientific fields due to its unique structural features and reactivity. The compound belongs to the class of organic chemicals known as pyrrolidines, which are characterized by a five-membered ring containing nitrogen. The specific structure of this compound, featuring the 2-methylpyrimidin-4-yl group attached to a pyrrolidine ring, confers it specific chemical and biological properties that are exploited in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of "N-(2-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)acetamide" involves multiple steps, typically starting with the preparation of the pyrrolidine ring, followed by the introduction of the 2-methylpyrimidin-4-yl group. The synthetic route can be summarized as follows:
Formation of the Pyrrolidine Ring: : This can be achieved via the reduction of pyrrolidinone or through a cyclization reaction involving appropriate starting materials like amino alcohols or amino acids.
Introduction of the Pyrimidinyl Group: : This step often involves the nucleophilic substitution reaction, where the pyrrolidine nitrogen attacks a suitable electrophile such as 2-methylpyrimidin-4-chloride under basic conditions.
Formation of the Oxoethyl Linker: : This step involves the acylation of the secondary amine with an oxoethyl group, often using reagents such as acetyl chloride or acetic anhydride.
Industrial Production Methods
Industrial-scale production of this compound often employs similar steps but with optimized reaction conditions to maximize yield and purity. Common practices include the use of continuous flow reactors for efficient heat and mass transfer, and the implementation of robust purification techniques like crystallization or chromatography to ensure the final product meets stringent quality specifications.
Chemical Reactions Analysis
"N-(2-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)acetamide" is capable of undergoing various chemical reactions due to its functional groups.
Types of Reactions
Oxidation: : The compound can be oxidized under controlled conditions, often using oxidizing agents such as hydrogen peroxide or permanganates, leading to the formation of hydroxylated derivatives.
Reduction: : Reduction reactions, typically employing reagents like lithium aluminum hydride, can convert carbonyl groups to alcohols or amines.
Substitution: : The pyrrolidine nitrogen and the methylene carbon adjacent to the carbonyl group are active sites for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: : Sodium hydride (NaH), alkyl halides for nucleophilic substitution
Major Products Formed
The products of these reactions depend on the specific conditions and reagents used. Common products include hydroxylated derivatives, reduced alcohols or amines, and substituted pyrrolidine derivatives.
Scientific Research Applications
"N-(2-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)acetamide" is utilized in various scientific fields, reflecting its versatile chemical properties.
Chemistry
In organic synthesis, the compound is used as an intermediate in the preparation of more complex molecules. It serves as a building block for the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
The compound's structure allows it to interact with biological targets, making it a useful tool in medicinal chemistry. It is investigated for its potential as a drug candidate due to its ability to modulate biological pathways.
Industry
In the industrial sector, this compound can be used as a precursor in the manufacture of specialty chemicals. Its stability and reactivity make it suitable for producing high-performance materials.
Mechanism of Action
The mechanism by which "N-(2-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)acetamide" exerts its effects involves its interaction with molecular targets such as enzymes or receptors.
Molecular Targets and Pathways
The compound may bind to specific enzyme active sites, inhibiting or modulating their activity. Pathways involved could include signal transduction pathways where the compound acts as a modulator, either enhancing or suppressing particular cellular responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives and pyrimidinyl-substituted compounds, such as:
N-(2-{3-[(2-pyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)acetamide
N-(2-{3-[(2-methylthiazol-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)acetamide
Highlighting Uniqueness
What sets "N-(2-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)acetamide" apart is its unique combination of functional groups, which confer specific reactivity and interaction profiles, making it particularly valuable in targeted drug design and synthesis.
Properties
IUPAC Name |
N-[2-[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]-2-oxoethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3/c1-9-14-5-3-12(16-9)20-11-4-6-17(8-11)13(19)7-15-10(2)18/h3,5,11H,4,6-8H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGDJISLQPPVSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(C2)C(=O)CNC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-nitrobenzamide](/img/structure/B2799691.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2799697.png)
![(E)-(4-cinnamylpiperazin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone](/img/structure/B2799698.png)
![1-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]naphthalen-2-ol](/img/structure/B2799699.png)


![2-bromo-6,7-dihydrobenzo[d]thiazol-4(5H)-one](/img/structure/B2799704.png)

![2-[1-(Dimethylamino)propan-2-yloxy]acetic acid](/img/structure/B2799706.png)

![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-phenylpropoxy)propan-2-ol dihydrochloride](/img/structure/B2799709.png)


